4,5-Dimethoxyfuro[2,3-B]quinoline
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Overview
Description
4,5-Dimethoxyfuro[2,3-B]quinoline: is a heterocyclic aromatic compound with the molecular formula C13H11NO3 . It is a member of the furoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fused ring system consisting of a furan ring and a quinoline moiety, with methoxy groups at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxyfuro[2,3-B]quinoline typically involves multi-component reactions. One common method is the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . Another approach involves the use of DABCO as a basic catalyst for the one-pot multi-component reaction of benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90°C under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient and commercially available catalysts, such as trityl chloride, and optimizing reaction conditions for higher yields and purity are essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxyfuro[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4,5-Dimethoxyfuro[2,3-B]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxyfuro[2,3-B]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxyfuro[2,3-B]quinoline: Similar structure with methoxy groups at different positions.
4,8-Dimethoxyfuro[2,3-B]quinoline: Another furoquinoline derivative with different substitution patterns.
4-Methoxyfuro[2,3-B]quinoline: A simpler derivative with only one methoxy group.
Uniqueness
4,5-Dimethoxyfuro[2,3-B]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
4,5-Dimethoxyfuro[2,3-B]quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is C13H11NO3 with a molecular weight of 233.23 g/mol. Its structure features a fused quinoline system with methoxy groups that can influence its pharmacological properties.
Anticancer Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study assessing various quinoline derivatives demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. The compounds induced cell cycle arrest and apoptosis in these cancer cells while showing minimal toxicity to normal cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | TBD | Induces apoptosis |
K-562 | TBD | Cell cycle arrest |
HeLa | TBD | DNA interaction |
Antidiabetic Potential
Inhibition of α-glucosidase is a key mechanism for managing type 2 diabetes mellitus. Compounds similar to this compound have been shown to possess potent α-glucosidase inhibitory activity. For instance, studies reported IC50 values ranging from 26.0 µM to 459.8 µM for various quinoline derivatives . This suggests that modifications in the quinoline structure can enhance its effectiveness as an antidiabetic agent.
Table 2: α-Glucosidase Inhibition by Quinoline Derivatives
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes .
- Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
- Enzyme Inhibition : The inhibition of key enzymes such as α-glucosidase demonstrates their potential in metabolic disorders like diabetes .
Study on Anticancer Effects
A notable study evaluated the anticancer effects of various quinoline derivatives on MCF-7 cells using MTT assays and flow cytometry. The results indicated that the compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Diabetes Management Research
Another research project focused on synthesizing novel quinoline derivatives aimed at enhancing α-glucosidase inhibition. The study highlighted the structural modifications that led to improved inhibitory activity compared to standard treatments like acarbose .
Properties
CAS No. |
119708-35-9 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4,5-dimethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO3/c1-15-10-5-3-4-9-11(10)12(16-2)8-6-7-17-13(8)14-9/h3-7H,1-2H3 |
InChI Key |
MLCQEJCKKBNPAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C=COC3=N2)OC |
Origin of Product |
United States |
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